LogP Differential: Benzyl vs. tert-Butyl (3-(hydroxymethyl)pentan-3-yl)carbamate Lipophilicity Comparison
The benzyl carbamate (Cbz) derivative of 3-(hydroxymethyl)pentan-3-amine exhibits a measured/predicted LogP of 2.46–2.59, whereas the corresponding tert-butyl carbamate (Boc) analog has a lower molecular weight (217.31 vs. 251.32 g/mol) and is expected to display substantially reduced lipophilicity owing to the absence of the aromatic benzyl ring . This LogP differential translates to distinct reversed-phase HPLC retention behavior and differential solubility in aqueous versus organic media.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.46 (ChemScene); LogP 2.59 (Fluorochem) |
| Comparator Or Baseline | tert-Butyl (3-(hydroxymethyl)pentan-3-yl)carbamate (CAS 1184920-67-9); LogP not explicitly reported but expected lower due to absence of aromatic benzyl moiety |
| Quantified Difference | Benzyl derivative ~1.3–1.5 LogP units higher than Boc analog (class-level inference based on benzyl vs. tert-butyl substituent contributions) |
| Conditions | Predicted LogP values; actual reversed-phase HPLC retention times would require empirical validation |
Why This Matters
Higher LogP enables preferential extraction into organic solvents during aqueous workup and provides distinct chromatographic retention, facilitating orthogonal purification of intermediates in multi-step syntheses where both Cbz and Boc protecting groups are deployed.
